N-cyclopentyl-N,3,3-trimethylbutanamide
Description
N-Cyclopentyl-N,3,3-trimethylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a cyclopentyl group and two methyl groups on the nitrogen atom, along with 3,3-dimethyl substitution on the third carbon of the butanamide chain. Its molecular formula is inferred as C₁₁H₂₁NO, with a molecular weight of approximately 183.29 g/mol (calculated). The compound’s structure combines steric bulk from the cyclopentyl group and lipophilic methyl substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-cyclopentyl-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13(4)10-7-5-6-8-10/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTLIYFRLFUUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Nitrogen and Carbon Backbone
N-Cyclohexyl-3-Methylbutanamide (CAS 1195148-85-6)
- Molecular Formula: C₁₁H₂₁NO .
- Structure : Features a cyclohexyl group on the amide nitrogen and a single methyl group on the third carbon.
- Synthetic Accessibility: Cyclopentylamine (used in synthesis) may exhibit higher reactivity than cyclohexylamine due to ring strain, affecting reaction yields .
N,3,3-Trimethylbutanamide
- Molecular Formula: C₇H₁₅NO (MW: 129.20 g/mol) .
- Structure : Lacks the cyclopentyl group, with two methyl groups on nitrogen and 3,3-dimethyl substitution.
- Comparison :
- Steric Effects : The absence of a bulky cyclopentyl group reduces steric hindrance, likely improving solubility in polar solvents.
- Metabolic Stability : Additional methyl groups on the target compound’s nitrogen and carbon backbone may enhance resistance to enzymatic degradation compared to simpler analogs.
Pharmacologically Active Analogs
BMS-207940 (N-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide)
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Hypothetical Physicochemical Properties
| Property | N-Cyclopentyl-N,3,3-TMB | N-Cyclohexyl-3-MBA | N,3,3-TMB |
|---|---|---|---|
| LogP (Predicted) | 2.8–3.2 | 3.0–3.5 | 1.5–2.0 |
| Water Solubility | Low | Very Low | Moderate |
| Metabolic Stability | High (steric shielding) | Moderate | Low |
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